- Improvement of 2,2,6,6-tetramethyl-4-piperidinamine synthesis via catalytic amination, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(2), 457-462
Cas no 36768-62-4 (2,2,6,6-tetramethylpiperidin-4-amine)
2,2,6,6-tetramethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2,2,6,6-tetramethylpiperidine
- Triacetonediamine (TAD)
- 2,2,6,6-tetramethyl-4-piperidylamine
- 2,2,6,6-tetramethyl-4-piperidinamine
- Triacetonediamine
- 2,2,6,6-Tetramethylpiperidin-4-amine
- 2,2,6,6-TETRAMETHYL-4-AMINOPIPERIDINE
- 4-Amino-2.2.6.6-tetramethylpiperidine
- 4-Amion-2,2,6,6-Tetramentylniperidine
- TEMP
- 4-Piperidinamine, 2,2,6,6-tetramethyl-
- 4-Amino-2,2,6,6-tetramethyl-piperidine
- ETF220Q65R
- FTVFPPFZRRKJIH-UHFFFAOYSA-N
- PIPERIDINE, 4-AMINO-2,2,6,6-TETRAMETHYL-
- 4-amino-2,2,6,6-tetramethyl piperidine
- 2,2,6,6-
- CHEMBL368366
- EN300-19621
- 2,2,6,6-Tetramethyl-4-piperidinamine #
- 4- amino-2,2,6,6-tetramethylpiperidine
- 4-Piperidinamine,2,6,6-tetramethyl-
- AKOS000119820
- 4-Amino-2,2,6, 6-tetramethylpiperidine
- FTVFPPFZRRKJIH-UHFFFAOYSA-
- A1077
- NS00001519
- (2,2,6,6-tetramethylpiperidin-1-ium-4-yl)ammonium
- DTXSID3044388
- NSC-102510
- Oprea1_368363
- NSC 102510
- DTXCID1024388
- SB41079
- NCGC00256004-01
- W-106587
- InChI=1/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
- SCHEMBL77811
- EINECS 253-197-2
- AI3-60306
- AC-2701
- A928016
- 2,2,6,6-Tetramethyl-piperidin-4-ylamine
- BP-12351
- Discontinued See: T344163
- CAS-36768-62-4
- 4-Amino-2,2,6,6-Tetramethyl-piperidin
- AM20090587
- NSC102510
- FT-0617443
- METHYL4-BROMO[1,1-BIPHENYL]-4-CARBOXYLATE
- 4-Amino-2,6,6-tetramethylpiperidine
- 5-22-08-00162 (Beilstein Handbook Reference)
- EC 253-197-2
- FT-0662076
- Q27277360
- 4-amino-(2,2,6,6-tetramethyl)piperidine
- Tox21_302132
- CS-W019848
- 2,6,6-Tetramethyl-4-aminopiperidine
- 4-Amino-2,2,6,6-tetramethylpiperidine, 98%
- J-660030
- PS-5855
- 4-amino-2,2,6,6-tetramethylpiperidin
- 4-amino-2,2,6,6,-tetramethylpiperidine
- J-660037
- 2,2,6,6-tetramethyl-4-amino-piperidine
- TETRAMETHYL-4-PIPERIDYLAMINE, 2,2,6,6-
- 36768-62-4
- UNII-ETF220Q65R
- BRN 0105038
- 4-amino-2,2,6,6,-tetramethyl piperidine
- 2,2,6,6-tetramethylpiperidine-4-amine
- MFCD00005984
- 4-Amino-2,2,6,6-tetramethylpiperidine,99%
- DB-048998
- BBL027553
- 4-amino-2,2,6,6-TMP
- STK801448
- 2,2,6,6-tetramethylpiperidin-4-amine
-
- MDL: MFCD00005984
- Inchi: 1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
- InChI Key: FTVFPPFZRRKJIH-UHFFFAOYSA-N
- SMILES: N1C(C)(C)CC(CC1(C)C)N
- BRN: 0105038
Computed Properties
- Exact Mass: 156.16300
- Monoisotopic Mass: 156.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 38
Experimental Properties
- Color/Form: Liquid
- Density: 0.912 g/mL at 25 °C(lit.)
- Melting Point: 16-18 °C (lit.)
- Boiling Point: 93°C/18mmHg(lit.)
- Flash Point: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
- Refractive Index: n20/D 1.470(lit.)
- PH: 12.3 (99g/l, H2O, 20℃)
- Water Partition Coefficient: dissolution
- PSA: 38.05000
- LogP: 2.28340
- Solubility: It is miscible with water. Heat to above 200 ℃ for decomposition.
2,2,6,6-tetramethylpiperidin-4-amine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H302-H314
- Warning Statement: P210-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:2
- Hazard Category Code: 22-34-41-52/53
- Safety Instruction: S26-S36/37-S45-S36/37/39
- RTECS:TM4290100
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- Packing Group:III
- Hazard Level:8
2,2,6,6-tetramethylpiperidin-4-amine Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2,6,6-tetramethylpiperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013418-1g |
4-Amino-2,2,6,6-tetramethylpiperidine |
36768-62-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 115738-5G |
2,2,6,6-tetramethylpiperidin-4-amine |
36768-62-4 | 5g |
¥599.3 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 115738-25G |
2,2,6,6-tetramethylpiperidin-4-amine |
36768-62-4 | 25g |
¥2235.73 | 2023-12-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WY491-25g |
2,2,6,6-tetramethylpiperidin-4-amine |
36768-62-4 | 98% | 25g |
¥81.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WY491-5g |
2,2,6,6-tetramethylpiperidin-4-amine |
36768-62-4 | 98% | 5g |
¥46.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T833316-2.5L |
Triacetonediamine |
36768-62-4 | 97% | 2.5L |
¥1,860.00 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1077-500ML |
4-Amino-2,2,6,6-tetramethylpiperidine |
36768-62-4 | >98.0%(GC) | 500ml |
¥470.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T31270-25ml |
2,2,6,6-Tetramethyl-4-piperidinamine |
36768-62-4 | 25ml |
¥108.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T31270-100g |
2,2,6,6-Tetramethyl-4-piperidinamine |
36768-62-4 | 100g |
¥86.0 | 2021-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T833316-5ml |
Triacetonediamine |
36768-62-4 | 97% | 5ml |
¥28.00 | 2022-09-28 |
2,2,6,6-tetramethylpiperidin-4-amine Production Method
Production Method 1
1.2R:NaOH, pH 12.5
Production Method 2
2.1R:Na, S:Me(CH2)3CH2OH, 3 h, 90°C
- Synthesis and fluorescence properties of six fluorescein-nitroxide radical hybrid-compounds, Spectrochimica Acta, 2016, 169, 66-71
2,2,6,6-tetramethylpiperidin-4-amine Raw materials
2,2,6,6-tetramethylpiperidin-4-amine Preparation Products
2,2,6,6-tetramethylpiperidin-4-amine Suppliers
2,2,6,6-tetramethylpiperidin-4-amine Related Literature
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Additional information on 2,2,6,6-tetramethylpiperidin-4-amine
Introduction to 2,2,6,6-tetramethylpiperidin-4-amine (CAS No. 36768-62-4)
2,2,6,6-tetramethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 36768-62-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This N-substituted piperidine derivative has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry and drug development. The compound's molecular framework, characterized by four methyl groups at the 2 and 6 positions and an amine group at the 4 position, imparts exceptional stability and reactivity, making it a valuable intermediate in various chemical transformations.
The structure of 2,2,6,6-tetramethylpiperidin-4-amine contributes to its broad utility in medicinal chemistry. The piperidine ring itself is a common motif in biologically active molecules, often found in drugs targeting neurological disorders and inflammatory conditions. The presence of multiple methyl groups enhances the compound's lipophilicity, facilitating better absorption and bioavailability when incorporated into drug molecules. Furthermore, the amine functionality at the 4-position provides a reactive site for further derivatization, enabling the synthesis of more complex pharmacophores.
In recent years, 2,2,6,6-tetramethylpiperidin-4-amine has been explored as a key intermediate in the development of novel therapeutic agents. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic pathways. For instance, it has been utilized in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis, where its rigid structure helps maintain stereochemical integrity during reactions. This property is particularly valuable in pharmaceuticals, where enantiomeric purity is often critical for efficacy and safety.
One of the most compelling aspects of CAS No. 36768-62-4 is its role in designing molecules with enhanced pharmacological properties. Researchers have leveraged its structural features to develop compounds with improved binding affinity and selectivity. For example, derivatives of this piperidine have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify the amine group allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are essential factors in drug design.
The synthesis of 2,2,6,6-tetramethylpiperidin-4-amine typically involves multi-step organic reactions starting from commercially available precursors like piperidine or its derivatives. Advanced synthetic techniques such as cross-coupling reactions and metal-catalyzed transformations have been employed to introduce the necessary methyl groups at specific positions while maintaining high yields and purity. These synthetic strategies highlight the compound's importance as a building block in modern organic synthesis.
Recent advancements in computational chemistry have further enhanced the understanding of CAS No. 36768-62-4's reactivity and potential applications. Molecular modeling studies have revealed insights into how its structure interacts with biological targets at the molecular level. This information is invaluable for designing next-generation drugs with optimized pharmacokinetic profiles. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes for this compound, reducing waste and energy consumption without compromising efficiency.
The pharmaceutical industry has shown particular interest in 2,2,6,6-tetramethylpiperidin-4-amine due to its potential as a lead compound or intermediate in drug discovery programs. Its versatility allows chemists to explore diverse chemical space rapidly by modifying its functional groups or incorporating it into larger molecular frameworks. Several academic and industrial research groups have published studies detailing novel derivatives with promising biological activities. These findings underscore the compound's significance as a tool for developing innovative therapeutics.
Beyond pharmaceutical applications, CAS No. 36768-62-4 finds utility in other areas such as agrochemicals and specialty chemicals. Its structural motifs are often mimicked in designing compounds that interact with biological systems differently from traditional small molecules. For instance, tetramethylpiperidine derivatives have been explored for their potential as herbicides or fungicides due to their ability to disrupt enzymatic pathways in pests while minimizing environmental impact.
The future prospects of 2,2,6,6-tetramethylpiperidin-4-am ine are promising as research continues to uncover new applications and refine synthetic methodologies. Innovations in catalysis and process chemistry may further streamline its production, making it more accessible for industrial-scale applications. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into commercial products that address unmet medical needs.
In conclusion, CAS No.36768-62-4 represents a cornerstone compound in modern chemical research with far-reaching implications across multiple disciplines.* Its unique structural features,* synthetic accessibility,*and biological relevance make it an indispensable tool for chemists striving to develop innovative solutions.* As our understanding*of molecular interactions deepens,*so too will*the applications*of this remarkable*piperidine derivative.*
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